molecular formula C17H24N2O3 B3040182 Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate CAS No. 167262-69-3

Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate

Cat. No. B3040182
M. Wt: 304.4 g/mol
InChI Key: YFFNTRHCIKUMCA-UHFFFAOYSA-N
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Description

Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate is a compound with the CAS Number: 167262-69-3 . It has a molecular weight of 304.39 .


Synthesis Analysis

This compound is used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . It is one of the precursors that can be used for the manufacture of fentanyl and its analogues .


Molecular Structure Analysis

The linear formula of Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate is C17H24N2O3 . The Inchi Code is 1S/C17H24N2O3/c1-16(2,3)22-15(21)19-11-9-17(10-12-19,14(18)20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H2,18,20) .


Chemical Reactions Analysis

The compound is involved in the synthesis of fentanyl and its analogues . Traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .


Physical And Chemical Properties Analysis

Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate is a solid substance . It has a molecular weight of 304.39 and a linear formula of C17H24N2O3 .

Scientific Research Applications

Environmental and Health Impact Studies

Synthetic Phenolic Antioxidants : Research has identified synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), in various environmental matrices and human tissues. These compounds, while used to extend product shelf life, have been linked to potential health risks including hepatic toxicity and endocrine disruption. Future studies are encouraged to explore novel SPAs with reduced toxicity (Liu & Mabury, 2020).

Chemical Synthesis and Applications

Natural and Synthetic Bioactive Compounds : A review on natural neo acids, neo alkanes, and their derivatives, including synthetic compounds with tertiary butyl groups, demonstrates their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. This highlights the importance of tertiary butyl groups in the synthesis of compounds with significant bioactivities, applicable in cosmetics, agronomy, and pharmaceutical industries (Dembitsky, 2006).

Biodegradation of Ether Compounds : Studies on the biodegradation of ether compounds such as ethyl tert-butyl ether (ETBE) in soil and groundwater provide insights into the microbial degradation pathways and environmental fate of these substances. Understanding the biodegradation mechanisms can inform the environmental management and remediation of related compounds (Thornton et al., 2020).

Environmental Remediation Techniques

Adsorption Techniques for MTBE Removal : The removal of methyl tert-butyl ether (MTBE) from the environment using adsorption techniques emphasizes the relevance of studying compounds with tert-butyl groups for environmental cleanup. Understanding the adsorption behavior of such compounds aids in developing more effective remediation strategies (Vakili et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

The compound is now under international control due to its use in the manufacture of fentanyl and its analogues . This gives governments the necessary legal base to seize illicit shipments of these chemicals . Moreover, governments can take stronger measures to prevent their diversion from licit industry and collaborate more closely across international borders .

properties

IUPAC Name

tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-16(2,3)22-15(21)19-11-9-17(10-12-19,14(18)20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFNTRHCIKUMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101133037
Record name 1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-4-phenyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate

CAS RN

167262-69-3
Record name 1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-4-phenyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167262-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-4-phenyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-tert-Butoxycarbonyl-4-phenyl-piperidine-4-carboxylic acid (1.22 g, 4 mmol) was combined with dichloromethane (40 mL). N,N-diisopropylethylamine (0.77 mL, 4.4 mmol, 1.1 eq.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (0.8435 g, 4.4 mmol, 1.1 eq.), and 1-hydroxybenzotriazole hydrate (HOBT) (0.5946 g, 4.4 mmol, 1.1 eq.) were added. The mixture was allowed to stir at ambient temperature for 15 h. The solution was sparged with NH3 (gas) for 0.5 h and then allowed to stir at ambient temperature for 15 h. The mixture was filtered and the filtrate was concentrated in vacuo to give a residue. The residue was dissolved in ethyl acetate and extracted with saturated NaHCO3 (6X). The organic phase was dried over MgSO4, filtered, and concentrated in vacuo to give a residue. The residue was recrystallized from diethyl ether to give the title compound:
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Quantity
0.8435 g
Type
reactant
Reaction Step Two
Quantity
0.5946 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-tert-Butoxycarbonyl-4-phenyl-piperidine-4-carboxylic acid (1.22 g, 4 mmol) was combined with THF (40 mL) and cooled to -10° C. Triethylamine (0.61 mL, 4.4 mmol, 1.1 eq.) and isobutylchloroformate (0.57 mL, 4.4 mmol, 1.1 eq.) were added and the reaction was allowed to warm to ambient temperature and stir 15 h. The slurry was filtered and the solids were rinsed with THF. The filtrate was cooled to -10° C. and sparged with NH3 (gas) for 0.5 h. The slurry was allowed to warm to 20° C. and stir for 15 h. The slurry was filtered and the filtrate was diluted with ethyl acetate and washed with saturated NaHCO3 (3X). The organic phase was dried over MgSO4, filtered, and concentrated in vacuo to give a residue. The residue was recrystallized from diethyl ether to give the title compound:
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two
Quantity
0.57 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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